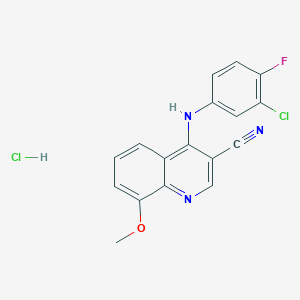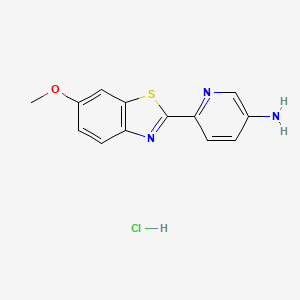
(2S)-2-(1-Methylcyclohexyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(1-Methylcyclohexyl)propan-1-ol is a chiral alcohol that has gained significant attention in the scientific community. It is used in various applications, including organic synthesis, medicinal chemistry, and as a chiral auxiliary.
Applications De Recherche Scientifique
((2S)-2-(1-Methylcyclohexyl)propan-1-ol)-2-(1-Methylcyclohexyl)propan-1-ol has been extensively used in organic synthesis as a chiral building block. It has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals. Additionally, it has been used as a chiral auxiliary in asymmetric synthesis. (this compound)-2-(1-Methylcyclohexyl)propan-1-ol has also been used in medicinal chemistry as a scaffold for the development of novel drugs.
Mécanisme D'action
The mechanism of action of ((2S)-2-(1-Methylcyclohexyl)propan-1-ol)-2-(1-Methylcyclohexyl)propan-1-ol is not well understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (this compound)-2-(1-Methylcyclohexyl)propan-1-ol. However, it has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
((2S)-2-(1-Methylcyclohexyl)propan-1-ol)-2-(1-Methylcyclohexyl)propan-1-ol has several advantages for use in laboratory experiments. It is readily available, easy to handle, and exhibits low toxicity. Additionally, it can be easily synthesized and can be used as a chiral auxiliary in asymmetric synthesis. However, the limitations of (this compound)-2-(1-Methylcyclohexyl)propan-1-ol include its limited solubility in water and its relatively high cost compared to other chiral building blocks.
Orientations Futures
There are several future directions for research on ((2S)-2-(1-Methylcyclohexyl)propan-1-ol)-2-(1-Methylcyclohexyl)propan-1-ol. One possible direction is the development of new synthetic methods for the production of (this compound)-2-(1-Methylcyclohexyl)propan-1-ol. Another direction is the investigation of its mechanism of action and the development of new applications in organic synthesis and medicinal chemistry. Additionally, further research is needed to understand the biochemical and physiological effects of (this compound)-2-(1-Methylcyclohexyl)propan-1-ol.
Méthodes De Synthèse
((2S)-2-(1-Methylcyclohexyl)propan-1-ol)-2-(1-Methylcyclohexyl)propan-1-ol is synthesized by the reduction of the corresponding ketone, (this compound)-2-(1-Methylcyclohexyl)propan-1-one. The reduction can be carried out using various reducing agents such as sodium borohydride, lithium aluminum hydride, and diisobutylaluminum hydride. The stereochemistry of the alcohol can be controlled by using chiral reducing agents or by using a chiral auxiliary.
Propriétés
IUPAC Name |
(2S)-2-(1-methylcyclohexyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(8-11)10(2)6-4-3-5-7-10/h9,11H,3-8H2,1-2H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRJRHMKSWTFOA-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1(CCCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1(CCCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2671364.png)
![N-(2-methoxyethyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2671367.png)
![1-Benzyl-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethyl)-1,6-diazaspiro[3.3]heptan-2-one](/img/structure/B2671368.png)
![3-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyridine](/img/structure/B2671371.png)
![2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2671372.png)
![3-[[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2671373.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2671376.png)

![7-(3-ethoxypropyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2671379.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2671383.png)
![1-(5-(4-chlorophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2671384.png)

